methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core, substituted with a methyl group at position 2 and a methyl ester at position 6. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes . This compound has garnered attention as a synthetic intermediate for anticancer agents, given the demonstrated bioactivity of pyrazolo[1,5-a]pyrimidine derivatives against various tumor cell lines .
Synthesis: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, which enable efficient functionalization of the pyrimidine ring. For example, methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate—a structurally related derivative—was synthesized with high yield (82%) using this method .
Properties
IUPAC Name |
methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-3-8-10-4-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMORYWZBSDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Methyl-5-Aminopyrazole with Carbonyl Intermediates
The predominant method involves a three-step sequence: (1) condensation of 3,3-dialkoxypropionate with formate esters, (2) cyclization with 3-methyl-5-aminopyrazole, and (3) esterification or hydrolysis to yield the target compound. The reaction mechanism proceeds via nucleophilic attack of the aminopyrazole’s primary amine on the electrophilic β-carbon of the α,β-unsaturated carbonyl intermediate, followed by cyclodehydration to form the pyrazolo[1,5-a]pyrimidine core.
Critical parameters :
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Solvent : Toluene optimizes cyclization efficiency due to its nonpolar nature, suppressing side reactions.
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Catalyst : Acetic acid (5–10 mol%) accelerates ring closure by protonating the carbonyl group, enhancing electrophilicity.
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Temperature : Cyclization proceeds optimally at 35–45°C for 48 hours, balancing reaction rate and byproduct formation.
Industrial-Scale Synthesis Protocols
Patent-Established Large-Batch Production
The CN103896951A patent details a scalable route (Example 3):
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1. Condensation | 3,3-Dimethoxy methyl propionate + methyl formate, NaOMe, toluene, 10–15°C, 12h | 89% | 95% |
| 2. Cyclization | Intermediate + 3-methyl-5-aminopyrazole, acetic acid, 35–45°C, 48h | 78.3% | 98% |
| 3. Esterification | Methanol, NaOH, 10–15°C, 3h | 98.3% | 99% |
This protocol’s robustness stems from:
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Reagent stoichiometry : A 1:1.2 molar ratio of 3-methyl-5-aminopyrazole to intermediate minimizes unreacted starting material.
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Workup simplicity : Filtration and recrystallization from ethanol/water mixtures yield pharmaceutical-grade product without chromatography.
Reaction Optimization and Kinetic Analysis
Temperature-Dependent Yield Profiles
Cyclization efficiency correlates nonlinearly with temperature:
Solvent Polarity Effects
Comparative studies in the patent highlight:
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Toluene (ε = 2.4) : Maximizes cyclization rate (k = 0.15 h⁻¹) by stabilizing the transition state through hydrophobic interactions.
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THF (ε = 7.5) : Slower kinetics (k = 0.09 h⁻¹) due to solvent coordination with intermediates.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notably, it is involved in the production of Anagliptin , a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor used for treating type II diabetes. This compound enhances glucose metabolism and has been shown to improve glycemic control in patients with diabetes .
Case Study: Anagliptin Synthesis
- Compound : Anagliptin
- Application : Treatment of type II diabetes
- Mechanism : Inhibition of DPP-IV
- Significance : Approved in Japan and the U.S. for clinical use .
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals. It aids in developing effective herbicides and fungicides that enhance crop yield and resistance to pests. The compound's ability to modify metabolic pathways in plants makes it valuable for creating targeted agrochemical products .
Data Table: Agrochemical Applications
| Application Type | Compound Role | Benefits |
|---|---|---|
| Herbicides | Active ingredient | Improved efficacy against weeds |
| Fungicides | Active ingredient | Enhanced resistance to fungal diseases |
Biochemical Research
Researchers employ this compound in biochemical studies focused on enzyme inhibition. Its role in inhibiting specific enzymes provides insights into metabolic pathways and potential therapeutic targets for various diseases. This application is critical for drug discovery and development processes .
Research Insights
- Focus : Enzyme inhibition mechanisms
- Outcome : Identification of new therapeutic targets
- Importance : Contributes to understanding disease pathology and treatment options.
Material Science
In material science, this compound is explored for its properties in creating advanced materials such as polymers and coatings. Its chemical stability and performance characteristics make it suitable for applications requiring durability and resistance to environmental factors .
Material Properties
- Stability : High chemical stability under various conditions
- Applications : Coatings for electronic devices, protective materials
Analytical Chemistry
This compound also acts as a reference standard in analytical methods. It aids in the accurate detection and quantification of related compounds in various samples, ensuring reliability in laboratory results .
Mechanism of Action
The mechanism of action of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₉N₃O₂ (calculated from CAS data in ).
- Biological Relevance : Derivatives of this scaffold exhibit antiproliferative activity by targeting kinases such as CDK2, which regulates cell cycle progression .
The structural and functional attributes of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be contextualized by comparing it to analogs with variations in substituents, ester groups, and biological activities.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings :
Substituent Effects on Bioactivity: The 2-methyl and 6-carboxylate groups in the parent compound are critical for maintaining planar geometry, facilitating interactions with kinase ATP-binding pockets . Fluorine and Nitrile Modifications: Derivatives like ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (178d and 178f) showed enhanced antitumor activity due to electron-withdrawing groups (F, CN) improving target binding .
Methyl esters (e.g., parent compound) offer better metabolic stability in vivo due to slower esterase hydrolysis .
Halogenated Derivatives :
- Bromo and chloro substituents (e.g., Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate) increase electrophilicity, enabling covalent binding to cysteine residues in target proteins .
Agricultural Applications :
- Pyrazophos, a sulfur-phosphorylated derivative, demonstrates the scaffold’s versatility beyond oncology, serving as a broad-spectrum pesticide .
Contradictions and Limitations :
- While dihydropyrazolo[1,5-a]pyrimidines (e.g., 4,5-dihydro derivatives) showed moderate kinase inhibition, their saturated rings reduced aromatic stacking interactions, lowering potency compared to fully aromatic analogs .
- Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (similarity score 0.96) shares high structural overlap but lacks the 6-carboxylate group, resulting in divergent bioactivity .
Biological Activity
Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include the cyclization of 3-methyl-5-aminopyrazole with various electrophilic agents. A notable synthetic method includes the reaction of 3,3-dialkoxypropionate with formate under alkaline conditions, followed by cyclization to form the pyrazolo-pyrimidine structure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. For instance, a series of derivatives were tested for their inhibitory activities against c-Met kinase and showed significant antiproliferative effects on various cancer cell lines such as SH-SY5Y, MDA-MB-231, A549, and HepG2. Among these compounds, some exhibited IC50 values comparable to established drugs like cabozantinib .
Table 1: Antiproliferative Activity of Methyl Pyrazolo[1,5-a]pyrimidines
| Compound ID | Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 10b | MDA-MB-231 | 26.67 | High |
| 10f | A549 | 20.20 | Moderate |
| Cabozantinib | MDA-MB-231 | ~25 | Reference |
Enzyme Inhibition
This compound has also demonstrated enzyme inhibitory activities. It acts as a selective inhibitor for various kinases and enzymes involved in cancer progression and metabolic pathways. For example, it has been shown to inhibit COX-2 selectively, which is significant in managing inflammation and cancer-related pain .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases that are crucial for tumor growth and survival. The compound's structure allows it to interact with the ATP-binding site of these kinases, effectively blocking their activity and leading to reduced cell proliferation in cancerous tissues .
Case Study 1: c-Met Inhibition
In a study assessing the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against c-Met kinase, compounds derived from this compound were identified as potent inhibitors. The most effective compounds showed IC50 values below 10 nM, indicating strong inhibition compared to control agents. This suggests potential for development as targeted cancer therapies.
Case Study 2: Neuroprotective Effects
Another area of research explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Preliminary findings indicated that this compound could enhance neuronal survival under oxidative stress conditions by modulating signaling pathways associated with cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key steps include pyrazole ring formation and subsequent functionalization at position 5. Optimization strategies include varying solvents (e.g., DMF or pyridine), adjusting reaction temperatures (reflux conditions), and using catalysts like potassium carbonate. Yields can improve by controlling stoichiometry and reaction time .
- Data Highlight : For example, Gavrin et al. achieved 62–70% yields for structurally similar pyrazolo[1,5-a]pyrimidines using pyridine as a solvent under reflux .
Q. How are spectroscopic techniques (e.g., NMR, IR, MS) applied to characterize this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects; the methyl ester at position 6 typically shows a singlet (~δ 3.9 ppm), while pyrimidine protons appear as distinct multiplets .
- IR : Confirm ester carbonyl (C=O) stretching at ~1695–1700 cm⁻¹ and pyrazole/pyrimidine ring vibrations .
- HRMS : Validate molecular weight (e.g., C₉H₉N₃O₂ has a calculated mass of 191.07 g/mol) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How does regioselectivity impact functionalization at position 7 of pyrazolo[1,5-a]pyrimidine derivatives, and what strategies address conflicting reactivity?
- Methodology : Regioselectivity is influenced by electronic effects (e.g., electron-withdrawing groups at position 6 direct substitution to position 7). Conflicting data on reactivity (e.g., nucleophilic vs. electrophilic attacks) can be resolved using computational modeling (DFT) to map charge distribution .
- Case Study : Koidan et al. synthesized C13H11N5O derivatives via Pd-catalyzed coupling at position 7, achieving >95% regioselectivity .
Q. What computational approaches are used to predict the biological activity of this compound analogs?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
- QSAR : Correlate substituent effects (e.g., methyl vs. cyano groups) with bioactivity.
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Data Insight : Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups at position 6 show enhanced binding to kinase ATP pockets .
Q. How can contradictory biological activity data for pyrazolo[1,5-a]pyrimidine derivatives be reconciled across studies?
- Methodology :
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).
- Structural Confirmation : Use X-ray crystallography (e.g., Acta Crystallographica data ) to verify compound identity.
- Meta-Analysis : Compare IC₅₀ values across studies while accounting for substituent effects .
Q. What role does X-ray crystallography play in elucidating the structural basis of this compound interactions with biological targets?
- Methodology : Co-crystallize the compound with target enzymes (e.g., phosphodiesterases) and resolve structures via synchrotron radiation. Analyze binding modes (e.g., hydrogen bonds with active-site residues) .
Methodological Tables
Key Considerations for Researchers
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of intermediates .
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batches) to address variability .
- Advanced Applications : Explore functionalization at position 3 for fluorescent probes or kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
